![molecular formula C15H23NO3 B2431730 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol CAS No. 1179170-70-7](/img/structure/B2431730.png)

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

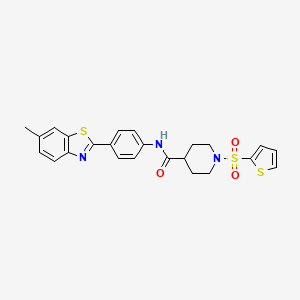

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential as a treatment for various neurological and psychiatric disorders. BPAP is a derivative of the neurotransmitter dopamine and has been shown to have unique pharmacological properties that make it a promising candidate for further study.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has explored the anticonvulsant potential of compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl). One study synthesized amino amides and amino esters derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid and tested their anticonvulsant activity (Arustamyan et al., 2019).

Antibacterial and Enzyme Inhibition

Several studies have focused on the antibacterial and enzyme inhibitory properties of derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl). For instance:

- Synthesis of N-Substituted benzenesulfonamide derivatives showing potent antibacterial activity and moderate enzyme inhibition (Abbasi et al., 2017).

- Development of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides with antibacterial and lipoxygenase inhibition properties, offering potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

Alzheimer's Disease and Diabetes Treatment

Compounds derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl) have been studied for their potential therapeutic applications in Alzheimer's disease and Type-2 Diabetes. Research indicated moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are targets in these diseases (Abbasi et al., 2019).

Bacterial Biofilm Inhibition

Another study investigated the use of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives in inhibiting bacterial biofilms, a key factor in bacterial resistance and infection persistence. The study reported suitable inhibitory action against bacterial biofilms, along with modest cytotoxicity (Abbasi et al., 2020).

Synthesis of Therapeutic Compounds

1,4-Benzodioxin derivatives have been used in synthesizing various potential therapeutic compounds. For example, one study discussed the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors to therapeutic agents (Bozzo et al., 2003).

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pentan-3-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-12(4-2)16-10-13(17)11-5-6-14-15(9-11)19-8-7-18-14/h5-6,9,12-13,16-17H,3-4,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHZYTVGHEGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC(C1=CC2=C(C=C1)OCCO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)

![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2431658.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2431663.png)

![2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2431664.png)